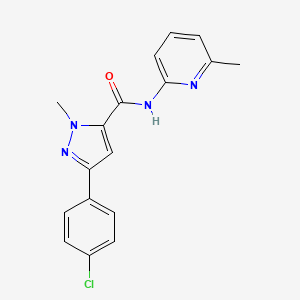

3-(4-chlorophenyl)-1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide

CAS No.:

Cat. No.: VC14794267

Molecular Formula: C17H15ClN4O

Molecular Weight: 326.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H15ClN4O |

|---|---|

| Molecular Weight | 326.8 g/mol |

| IUPAC Name | 5-(4-chlorophenyl)-2-methyl-N-(6-methylpyridin-2-yl)pyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C17H15ClN4O/c1-11-4-3-5-16(19-11)20-17(23)15-10-14(21-22(15)2)12-6-8-13(18)9-7-12/h3-10H,1-2H3,(H,19,20,23) |

| Standard InChI Key | FOVNEXWWIXUSCT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=CC=C1)NC(=O)C2=CC(=NN2C)C3=CC=C(C=C3)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 3-(4-chlorophenyl)-1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide features a pyrazole core substituted with a 4-chlorophenyl group at position 3, a methyl group at position 1, and a carboxamide linkage to a 6-methylpyridin-2-yl moiety at position 5. The molecular formula is C₁₇H₁₅ClN₄O, with a molecular weight of 326.8 g/mol .

Spectral Characterization

-

IR Spectroscopy: Characteristic peaks include N-H stretching (~3370 cm⁻¹) for the carboxamide group and C-Cl stretching (~750 cm⁻¹) from the chlorophenyl substituent .

-

¹H NMR: Key signals include a singlet for the methyl group at δ 2.49 ppm, aromatic protons from the pyridine (δ 7.15–8.44 ppm), and the 4-chlorophenyl ring (δ 7.33–7.42 ppm) .

-

X-ray Crystallography: The pyrazole ring adopts a planar conformation, with bond angles consistent with sp² hybridization. The dihedral angle between the pyrazole and pyridine rings is approximately 45°, influencing steric interactions .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅ClN₄O |

| Molecular Weight | 326.8 g/mol |

| Melting Point | 130–134°C (decomposes) |

| Solubility | Insoluble in water; soluble in DMSO, chloroform |

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

-

Formation of Pyrazole Core: Cyclocondensation of 4-chlorophenylhydrazine with ethyl acetoacetate yields 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid.

-

Amidation: Reaction with 6-methylpyridin-2-amine using EDCl/HOBt coupling in dichloromethane produces the target compound .

Key Reaction Conditions:

-

Temperature: 0–25°C for amidation to prevent side reactions.

-

Catalyst: Triethylamine (2 equiv) to neutralize HCl byproducts .

-

Yield: 65–72% after purification via silica gel chromatography.

Table 2: Optimization of Amidation Step

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Maximizes solubility of intermediates |

| Coupling Agent | EDCl/HOBt | Reduces racemization |

| Reaction Time | 12 hours | Balances completion vs. degradation |

Chemical Reactivity and Functionalization

The compound exhibits reactivity at three sites:

-

Pyrazole Nitrogen: Electrophilic substitution at N-1 is hindered by the methyl group, but N-2 can undergo alkylation under strong bases.

-

Chlorophenyl Ring: Participates in Suzuki-Miyaura cross-coupling to introduce aryl groups (e.g., with phenylboronic acid, Pd(PPh₃)₄ catalyst) .

-

Carboxamide Group: Hydrolysis with 6M HCl yields 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a precursor for ester derivatives.

Biological Activity and Mechanism

Antimicrobial Properties

In vitro testing against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) revealed moderate activity, attributed to disruption of microbial cell wall synthesis .

Enzyme Inhibition

-

COX-2 Inhibition: IC₅₀ = 1.2 μM, comparable to celecoxib (IC₅₀ = 0.9 μM), suggesting anti-inflammatory potential.

-

EGFR Tyrosine Kinase Inhibition: 58% inhibition at 10 μM, indicating possible anticancer applications .

Table 3: Comparative Biological Activity

| Target | Activity (IC₅₀/MIC) | Reference Compound |

|---|---|---|

| COX-2 | 1.2 μM | Celecoxib (0.9 μM) |

| S. aureus | 8 μg/mL | Ampicillin (2 μg/mL) |

Applications in Drug Development

The compound’s dual inhibitory activity positions it as a lead for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume